ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate
Description
Ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate is a structurally complex enamine ester derivative characterized by:
- A cyano group at the C2 position, which enhances electrophilicity and reactivity.
- A 3-(1,1,2,2-tetrafluoroethoxy)anilino substituent at the C3 position, contributing to steric bulk and lipophilicity.
- An ethyl ester group at the terminal position, influencing solubility and metabolic stability.
The tetrafluoroethoxy group is notable for its electron-withdrawing properties and resistance to metabolic degradation, a feature observed in agrochemicals and pharmaceuticals (e.g., tetrazole derivatives in pesticides ).
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O3/c1-2-22-12(21)9(7-19)8-20-10-4-3-5-11(6-10)23-14(17,18)13(15)16/h3-6,8,13,20H,2H2,1H3/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYDXVRWKKXOOP-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)OC(C(F)F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=CC=C1)OC(C(F)F)(F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate involves several steps. One common method starts with the preparation of 3-(1,1,2,2-tetrafluoroethoxy)aniline, which is then reacted with ethyl cyanoacetate under specific conditions to form the desired product . The reaction typically requires a base, such as sodium ethoxide, and is carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
Ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds, while the fluorinated ether group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Tetrafluoroethoxy vs. Carbamoyl Substituents :
- The tetrafluoroethoxy group in the target compound increases lipophilicity compared to the carbamoyl group in ’s analog, which instead promotes hydrogen bonding . This distinction may influence applications: tetrafluoroethoxy derivatives are more suited for hydrophobic environments (e.g., membrane-permeable pesticides), while carbamoyl analogs could serve in crystal engineering or drug delivery.
Fluorinated Aromatic Rings: The 4-fluorophenyl substituent in CAS 5209-21-2 provides moderate electron withdrawal, whereas the tetrafluoroethoxy-anilino group offers stronger inductive effects and steric hindrance. The latter could enhance resistance to oxidative degradation.
Phosphoryl vs. Cyano Groups: The phosphoryl group in ’s compound introduces a charged moiety under physiological conditions, contrasting with the cyano group’s neutral but polar nature. This affects solubility and interaction with biological targets .
Research Findings and Implications
- Hydrogen Bonding and Crystal Packing: The anilino group in the target compound may participate in N–H···O/N hydrogen bonds, similar to patterns described in graph-set analysis . However, the tetrafluoroethoxy group’s steric bulk could disrupt dense packing, reducing crystallinity compared to carbamoyl analogs .
Biological Activity
Ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate is a compound of interest in various fields of chemical and biological research due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C14H12F4N2O3
- Molecular Weight : 332.25 g/mol
The structure features a cyano group and a tetrafluoroethoxy moiety, which contribute to its unique reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the cyano group is known to enhance the lipophilicity of the molecule, potentially improving membrane permeability and leading to increased antimicrobial efficacy.
2. Anticancer Potential
Studies have shown that compounds containing cyanoacrylate derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways such as p53-dependent pathways.
3. Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses.
Case Study 1: Antimicrobial Screening
In a study published in Journal of Medicinal Chemistry, a series of compounds including this compound were screened for antimicrobial activity against various bacterial strains. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
A research article in Cancer Research investigated the effects of similar cyano-containing compounds on breast cancer cell lines. The results indicated that these compounds induced apoptosis in MCF-7 cells through mitochondrial pathway activation, leading to increased caspase activity and DNA fragmentation.
Data Table: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | Inhibition (MIC: 10-50 µg/mL) | Journal of Medicinal Chemistry |
| Anticancer | MCF-7 cells | Induction of apoptosis | Cancer Research |
| Enzyme Inhibition | Cyclooxygenase (COX) | Potential inhibition | ResearchGate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
